molecular formula C19H21ClN2O4S B11247590 7-chloro-N-(2,3-dimethylphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-chloro-N-(2,3-dimethylphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11247590
M. Wt: 408.9 g/mol
InChI Key: VPTCYEGBJFTUBZ-UHFFFAOYSA-N
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Description

7-CHLORO-N-(2,3-DIMETHYLPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings. The presence of chloro, dimethylphenyl, and methanesulfonyl groups further enhances its chemical properties and potential reactivity.

Properties

Molecular Formula

C19H21ClN2O4S

Molecular Weight

408.9 g/mol

IUPAC Name

7-chloro-N-(2,3-dimethylphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C19H21ClN2O4S/c1-12-5-4-6-15(13(12)2)21-19(23)18-9-10-22(27(3,24)25)16-11-14(20)7-8-17(16)26-18/h4-8,11,18H,9-10H2,1-3H3,(H,21,23)

InChI Key

VPTCYEGBJFTUBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-N-(2,3-DIMETHYLPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction.

    Incorporation of the Methanesulfonyl Group: Sulfonylation reactions using methanesulfonyl chloride in the presence of a base.

    Final Coupling and Purification: The final product is obtained through coupling reactions and purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-N-(2,3-DIMETHYLPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

7-CHLORO-N-(2,3-DIMETHYLPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-CHLORO-N-(2,3-DIMETHYLPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-CHLORO-N-(2,3-DIMETHYLPHENYL)-8-METHYL-2-PHENYL-4-QUINOLINECARBOXAMIDE: Similar structure but with a quinoline core.

    7-CHLORO-N-(2,3-DIMETHYLPHENYL)-8-METHYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE: Another quinoline derivative with similar substituents.

Uniqueness

The uniqueness of 7-CHLORO-N-(2,3-DIMETHYLPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its benzoxazepine core, which imparts distinct chemical and biological properties

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